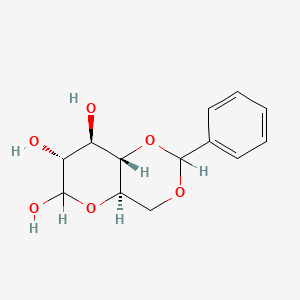

4,6-O-Benzylidene-D-threo-hexopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

97232-16-1 |

|---|---|

Molecular Formula |

C13H16O6 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

(8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |

InChI |

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8?,9-,10?,11-,12?,13?/m1/s1 |

InChI Key |

FOLRUCXBTYDAQK-SCDPNVSQSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |

Canonical SMILES |

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |

Synonyms |

4,6-O-(Phenylmethylene)-D-glucopyranose; 4,6-O-Benzylidene-glucopyranose; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 4,6-O-Benzylidene-D-threo-hexopyranose

Abstract

The 4,6-O-benzylidene acetal is a cornerstone protecting group in carbohydrate chemistry, prized for its ability to impart conformational rigidity and selectively mask the C4 and C6 hydroxyls of hexopyranosides. This dual function is critical in directing the stereochemical outcome of glycosylation reactions and enabling regioselective modifications at other positions. The precise determination of the structure of resulting compounds, such as 4,6-O-benzylidene-D-threo-hexopyranose, is paramount for ensuring the success of complex synthetic campaigns. This guide provides an in-depth, methodology-focused exploration of the analytical techniques used to comprehensively elucidate the structure of this molecule. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-technique approach provides a self-validating system for structural confirmation, from gross connectivity to subtle stereochemical and conformational details.

Foundational Strategy: Synthesis as the First Structural Proof

The elucidation process begins with the synthesis itself. The reaction of a D-hexopyranose precursor with benzaldehyde or a benzaldehyde equivalent under acidic conditions preferentially forms a six-membered 1,3-dioxane ring across the C4 and C6 hydroxyls due to the thermodynamic stability of this arrangement.

Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside A common precursor is methyl α-D-glucopyranoside.

-

Suspend methyl-α-D-glucopyranoside in a suitable dry solvent such as N,N-dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal and a catalytic amount of an acid catalyst, like camphor-10-sulfonic acid.[1]

-

Heat the reaction mixture under vacuum to remove the methanol byproduct, driving the reaction to completion.

-

Upon cooling, the product typically crystallizes or can be precipitated by adding a non-polar solvent.

-

The resulting product, methyl 4,6-O-benzylidene-α-D-glucopyranoside, provides the template for our analysis.[1]

This synthesis provides the initial hypothesis for the structure: a pyranose ring fused to a 1,3-dioxane ring. The subsequent analytical steps are designed to rigorously test and confirm every aspect of this proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Investigation

NMR spectroscopy is the most powerful tool for determining the detailed structure of molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive proof of connectivity, stereochemistry, and conformation.

Unambiguous Assignment Workflow

The logical flow for NMR analysis ensures that each piece of data builds upon the last, creating a self-validating dataset.

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Probing Stereochemistry and Conformation

The ¹H NMR spectrum provides a wealth of information through chemical shifts and scalar (J) couplings.

-

Expertise & Experience: The key to interpreting the spectrum lies in recognizing diagnostic signals. The benzylidene acetal proton (PhCH) typically appears as a sharp singlet around 5.5 ppm. The coupling constants between the pyranose ring protons are crucial. For a D-gluco configuration, which adopts a ⁴C₁ chair conformation, the protons H-1 through H-4 are typically in axial positions, leading to large axial-axial coupling constants (J ≈ 8-10 Hz). This is a direct indicator of the relative stereochemistry.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Structural Insight |

| Ph-CH | ~5.5 | - | Confirms 1,3-dioxane ring |

| Phenyl (Ph ) | 7.2-7.5 | - | Confirms benzylidene group |

| H-1 (Anomeric) | ~4.8 (α) / ~4.2 (β) | J₁,₂ ≈ 3-4 Hz (ax-eq) | Determines anomeric configuration |

| H-2, H-3, H-4, H-5 | 3.4-4.0 | J₂,₃, J₃,₄, J₄,₅ ≈ 9-10 Hz | Confirms ⁴C₁ chair conformation |

| H-6ax, H-6eq | ~4.3 (ax), ~3.7 (eq) | J₅,₆ax ≈ 10 Hz, J₅,₆eq ≈ 5 Hz | Confirms rigid 4,6-O-ring system |

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment.

-

Trustworthiness: The chemical shift of the acetal carbon is highly diagnostic. A value around 101 ppm is characteristic of a six-membered 1,3-dioxane ring formed by a benzylidene group.[2] This allows for unambiguous differentiation from a five-membered 1,3-dioxolane, which would appear further downfield.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Structural Insight |

| Ph-C H | ~101 | Diagnostic for 1,3-dioxane ring size[2] |

| C -1 (Anomeric) | ~100 | Confirms acetal/ketal carbon |

| C -2, C -3, C -4, C -5 | 65-80 | Pyranose ring carbons |

| C -6 | ~69 | Involved in the benzylidene acetal |

| Phenyl (Ph ) | 126-137 | Aromatic carbons |

2D NMR: Assembling the Puzzle

2D NMR experiments are essential for creating a self-validating system of assignments.

-

COSY (Correlation Spectroscopy): This experiment maps the ¹H-¹H coupling network. Starting from the anomeric proton (H-1), one can "walk" around the pyranose ring by identifying successive cross-peaks (H-1 to H-2, H-2 to H-3, etc.), confirming the proton sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It allows the definitive assignment of carbon signals based on the already-established proton assignments from the COSY spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. This is the final validation step. For example, observing a correlation from the benzylidene acetal proton (PhCH) to C-4 and C-6 of the pyranose ring provides unequivocal proof of the 4,6-linkage.

Mass Spectrometry and Infrared Spectroscopy: Orthogonal Confirmation

While NMR provides the detailed map, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer rapid, orthogonal confirmation of the molecular formula and functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental composition (C₁₃H₁₆O₆ for the parent structure).[3] Fragmentation patterns can also support the proposed structure.

-

Infrared Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectrum for this compound will be characterized by a broad O-H stretching band (for the C2 and C3 hydroxyls) around 3300-3500 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the multiple ether and acetal linkages.

X-ray Crystallography: The Definitive Solid-State Structure

For an unequivocal and absolute confirmation of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard.[4][5]

-

Authoritative Grounding: This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice. It definitively confirms:

-

The threo relative stereochemistry of the substituents on the pyranose ring.

-

The ⁴C₁ chair conformation of the pyranose ring.

-

The chair conformation of the fused 1,3-dioxane ring.

-

The equatorial orientation of the phenyl group on the dioxane ring, which is the thermodynamically favored diastereomer.[5]

-

Caption: Conformation of 4,6-O-benzylidene-D-glucopyranose.

Conclusion

The structural elucidation of this compound is a prime example of the necessary synergy between multiple analytical techniques. While synthesis provides the initial blueprint, it is the comprehensive and interlocking data from 1D and 2D NMR, supported by MS and IR, that builds a robust and trustworthy structural model in solution. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation in the solid state. This rigorous, multi-faceted approach ensures the scientific integrity required for the use of such pivotal building blocks in drug discovery and complex oligosaccharide synthesis.

References

- Supplementary Inform

- Grindley, T. B., & Gulasekharam, V. (1979). Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters.

-

Codée, J. D. C., et al. (2012). Stereoselective C-glycoside formation with 2-O-benzyl-4,6-O-benzylidene protected 3-deoxy gluco- and mannopyranoside donors . PubMed. [Link]

-

Juen, M. A., et al. Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation . ScienceOpen. [Link]

-

Trumtel, F., et al. (2008). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors . National Institutes of Health (NIH). [Link]

-

This compound . PubChem. [Link]

-

Mishra, B., et al. (2014). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C . National Institutes of Health (NIH). [Link]

-

Täuber, J., et al. (2020). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy . Research Collection. [Link]

-

Crich, D., & Li, W. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction . National Institutes of Health (NIH). [Link]

-

Mishra, B., et al. (2014). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C . Beilstein Journals. [Link]

-

Svaan, M., et al. (1986). Conformations of Epimers of Methyl 4,6-O-Benzylidene-2,3-di-O-Methyl-alpha-D-Glucopyranoside . ResearchGate. [Link]

-

Johnsson, R., et al. (2007). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity . ACS Publications. [Link]

-

Hossain, M. K., et al. (2004). Stereoselective synthesis of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-α-d-ribo-hexopyranosid-3-ulose, and its X-ray crystallographic analysis . Elsevier. [Link]

-

Gelas, J., et al. (1995). 3-O-benzoyl-4,6;4',6'-di-O-benzylidene-2,2'-dideoxy,alpha,alpha-ribo- trehalose . PubMed. [Link]

-

Chiara, J. L., et al. Regiospecific Synthesis of 4-Deoxy-D-threo-hex-3-enopyranosides by Simultaneous Activation–Elimination of the Talopyranoside Axial 4OH with the NaH/Im2SO2 System . ResearchGate. [Link]

-

Improved Synthesis of Methyl 4,6-O-Benzylidene-3-cyano-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside and Methyl 4,6-O-Benzylidene-2,3-dideoxy-3-C-formyl-α-D-erythro-hex-2-enopyranoside . ResearchGate. [Link]

-

Islam, M., et al. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization . DergiPark. [Link]

-

Fantoni, M., et al. (1995). Synthesis and x-ray crystallographic analysis of 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hexopyranosyl cyanide . PubMed. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. sci-hub.st [sci-hub.st]

- 3. This compound | C13H16O6 | CID 45038285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. 3-O-benzoyl-4,6;4',6'-di-O-benzylidene-2,2'-dideoxy,alpha,alpha-ribo- trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4,6-O-benzylidene-D-threo-hexopyranose

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,6-O-Benzylidene-D-Hexopyranoses

Executive Summary

The 4,6-O-benzylidene acetal is one of the most pivotal protecting groups in modern carbohydrate chemistry. By imparting conformational rigidity and exerting profound stereoelectronic effects, it enables a high degree of control over chemical reactions at other positions of the pyranose ring. This technical guide offers a comprehensive exploration of the physical and chemical properties of 4,6-O-benzylidene-D-hexopyranoses, a class of compounds that serve as indispensable building blocks for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of their synthesis, structural features, and reactivity, with a particular focus on the mechanistic underpinnings of their role in stereoselective glycosylation.

Introduction and Nomenclature

The Significance of Benzylidene Acetals in Carbohydrate Chemistry

The selective protection of hydroxyl groups is a cornerstone of carbohydrate synthesis. The 4,6-O-benzylidene acetal is formed by reacting a hexopyranoside with benzaldehyde or a derivative, simultaneously protecting the primary C6 hydroxyl and the secondary C4 hydroxyl. This transformation has two critical consequences:

-

Imparting Rigidity: The fusion of the pyranose ring with the 1,3-dioxane ring of the acetal creates a rigid bicyclic system. This system locks the pyranose primarily in a 4C1 chair conformation, minimizing conformational flexibility and allowing for more predictable reaction outcomes.[1]

-

Stereoelectronic Influence: This rigid structure is not merely a passive shield; it actively influences the reactivity of the remaining hydroxyl groups at C2 and C3, and most notably, dictates the stereochemical outcome of glycosylation reactions at the anomeric (C1) center.[2][3]

Stereochemical Considerations: D-gluco, D-galacto, and D-manno

The term "D-threo-hexopyranose" refers to the stereochemistry at a pair of adjacent carbons. However, in the context of this class of molecules, it is more precise and functionally relevant to refer to the specific epimer of the parent sugar, as the configuration at C2 and C4 dramatically alters the chemical behavior. This guide will focus on the most common and well-studied derivatives:

-

4,6-O-Benzylidene-D-glucopyranose: Derived from D-glucose, with equatorial hydroxyls at C2 and C3 (in the protected form).

-

4,6-O-Benzylidene-D-galactopyranose: Derived from D-galactose, featuring an axial hydroxyl at C4 (before protection) and an equatorial hydroxyl at C2.

-

4,6-O-Benzylidene-D-mannopyranose: Derived from D-mannose, with a characteristic axial hydroxyl at C2.

These stereochemical differences are central to the divergent reactivity profiles discussed in Section 4.0.

Synthesis and Structural Elucidation

General Synthesis Protocol: Acid-Catalyzed Acetal Formation

The formation of the 4,6-O-benzylidene acetal is a thermodynamically controlled reaction that favors the formation of the six-membered 1,3-dioxane ring over other possibilities. The causality behind this choice is the stability of the resulting bicyclic system.

-

Setup: Dissolve methyl α-D-glucopyranoside (1.0 eq.) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF).

-

Reagents: Add benzaldehyde dimethyl acetal (1.5 eq.) and a catalytic amount of camphor-10-sulfonic acid (CSA, ~0.1 eq.).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, neutralize the acid catalyst with triethylamine (Et3N).

-

Workup: Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline solid.[4][5]

The choice of benzaldehyde dimethyl acetal is strategic; it avoids the production of water as a byproduct, which could otherwise drive the equilibrium back towards the starting materials.

Structural Confirmation

-

Spectroscopic Methods:

-

¹H NMR: Key diagnostic signals include a singlet for the acetal proton (Ph-CH -O) around 5.5-5.8 ppm, aromatic protons between 7.2-7.5 ppm, and the anomeric proton, whose chemical shift and coupling constant are indicative of its configuration.[4][6]

-

¹³C NMR: The presence of the acetal carbon is confirmed by a signal around 100-102 ppm.[7]

-

FTIR: The disappearance of the broad O-H stretch from the C4 and C6 hydroxyls and the appearance of characteristic C-O and aromatic C-H stretches confirm the reaction.[4]

-

-

X-ray Crystallography: This technique provides unequivocal proof of structure and conformation.[8] X-ray analysis confirms that the pyranose and 1,3-dioxane rings both adopt stable chair conformations, with the phenyl group occupying a sterically favored equatorial position.[1]

Physical Properties

The physical properties of these compounds are characteristic of moderately polar, crystalline organic solids. They are generally stable to chromatography and storage under ambient conditions.

Table 1: Physical Properties of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₆ | [9] |

| Molecular Weight | 282.29 g/mol | [9] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 164-165 °C | |

| Optical Rotation [α]D | +113.1° (c=1, CHCl₃) | |

| CAS Number | 3162-96-7 | [9] |

Chemical Properties and Reactivity

The chemical utility of 4,6-O-benzylidene-D-hexopyranoses stems from the unique reactivity patterns conferred by the acetal protecting group.

Regioselective Reductive Opening

While the benzylidene acetal is stable under many conditions, it can be regioselectively opened under reductive conditions to unmask one of the hydroxyl groups, providing a 4-O-benzyl or 6-O-benzyl ether. This is a powerful synthetic maneuver. The choice of reducing agent and catalyst dictates the regioselectivity. For instance, using borane-tetrahydrofuran (BH₃·THF) with a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) preferentially cleaves the C4-O bond, yielding the corresponding 4-O-benzyl-6-hydroxy compound exclusively and in high yield.[10]

Causality: The regioselectivity arises from the coordination of the Lewis acidic catalyst (generated from the reagents) to the more sterically accessible oxygen atom (O4), followed by hydride delivery to the adjacent benzylic carbon.

The Directing Effect in O-Glycosylation: A Deep Dive

The most profound chemical property of the 4,6-O-benzylidene group is its ability to control the stereochemical outcome of glycosylation reactions. This "benzylidene effect" is highly dependent on the stereochemistry of the glycosyl donor.

-

Mannopyranosyl Donors: 4,6-O-Benzylidene protected mannopyranosyl donors, which have an axial C2 substituent, consistently and strongly favor the formation of the challenging β-mannosidic linkage .[3][11]

-

Glucopyranosyl Donors: In stark contrast, the corresponding glucopyranosyl donors, with an equatorial C2 substituent, are highly selective for the α-glucosidic linkage .[3]

-

Galactopyranosyl Donors: The outcome is typically α-directing , though β-selectivity can be achieved if a participating protecting group is installed at the C2 position.[2]

For many years, the stereodirecting effect was attributed to a simple Sₙ2-like displacement of an in-situ formed α-glycosyl triflate. However, recent advanced studies, including cryogenic infrared ion spectroscopy, have provided compelling evidence for a more complex mechanism.[12]

The prevailing modern theory suggests that the reaction does not proceed through a simple, transient oxocarbenium ion. Instead, the initial oxocarbenium ion rapidly rearranges into a more stable, covalent 1,6-anhydro cation (or a 1,4-anhydro cation).[12] In this intermediate, the oxygen at C6 (or C4) forms a new covalent bond with the anomeric carbon (C1), creating a bicyclic system. The positive charge is delocalized onto the benzylidene fragment.[12]

This anhydro cation intermediate effectively shields one face of the molecule. The incoming nucleophile (the acceptor alcohol) is then forced to attack from the opposite, more accessible face, leading to the high stereoselectivity observed. The difference in selectivity between manno and gluco donors is attributed to the energetic landscape of their respective triflate and anhydro cation intermediates.[3]

Applications in Synthesis

The predictable reactivity and stereodirecting influence of 4,6-O-benzylidene-D-hexopyranoses make them invaluable intermediates in multi-step syntheses.

-

Oligosaccharide Synthesis: They are workhorse building blocks for constructing complex oligosaccharides, allowing for the stereocontrolled formation of specific glycosidic linkages that are crucial for biological function.[13]

-

Drug Development: As precursors to modified sugars, they are used in the development of carbohydrate-based drugs, vaccines, and probes for studying biological systems.[5][14] The ability to selectively open the acetal ring allows for further derivatization at the C4 or C6 position, leading to novel structures with potential therapeutic value.

Conclusion

4,6-O-Benzylidene-D-hexopyranose and its derivatives represent a cornerstone of modern synthetic carbohydrate chemistry. Their physical stability and well-defined crystalline nature facilitate their handling and purification. More importantly, their chemical properties, governed by the rigid, bicyclic structure imposed by the acetal, provide chemists with a powerful tool for regioselective protection and, most critically, for directing the stereochemical outcome of glycosylation reactions. The deep mechanistic understanding of these reactions, evolving from simple Sₙ2 models to sophisticated covalent cation intermediates, continues to enhance their application, cementing their role as essential building blocks for advancing the fields of glycobiology and therapeutic development.

References

-

PubChem. 4,6-O-Benzylidene-D-threo-hexopyranose. National Center for Biotechnology Information. Available at: [Link]

-

Gervay-Hague, J., et al. (2007). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. National Institutes of Health. Available at: [Link]

-

Wong, G. W., et al. (2021). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. PubMed Central. Available at: [Link]

-

Fernández de la Pradilla, R., et al. (2006). Regiospecific Synthesis of 4-Deoxy-D-threo-hex-3-enopyranosides by Simultaneous Activation–Elimination of the Talopyranoside Axial 4OH with the NaH/Im2SO2 System. ResearchGate. Available at: [Link]

-

Panza, L., et al. (2023). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2000). Stereoselective synthesis of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-α-d-ribo-hexopyranosid-3-ulose, and its X-ray crystallographic analysis. ScienceDirect. Available at: [Link]

-

Pardo, D. G., et al. (2018). Stereoselective Shi-type epoxidation with 3-oxo-4,6-O-benzylidene pyranoside catalysts: unveiling the role of carbohydrate skeletons. National Institutes of Health. Available at: [Link]

-

Crich, D. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. PubMed Central. Available at: [Link]

-

Linden, A., & Lee, C. K. (1995). 3-O-benzoyl-4,6;4',6'-di-O-benzylidene-2,2'-dideoxy,alpha,alpha-ribo- trehalose. PubMed. Available at: [Link]

-

Misra, A. K., et al. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PubMed Central. Available at: [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Spanevello, R. A., et al. (1995). Improved Synthesis of Methyl 4,6-O-Benzylidene-3-cyano-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside and Methyl 4,6-O-Benzylidene-2,3-dideoxy-3-C-formyl-α-D-erythro-hex-2-enopyranoside. ResearchGate. Available at: [Link]

-

Gademann, K., et al. (2005). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. ResearchGate. Available at: [Link]

- Toshima, K., et al. (2008). Synthesis and conformational analysis of 1,5-anhydro-4,6-O-benzylidene-2,3-dideoxy-5-thio-dl-thero-hex-2-enitol. Tetrahedron.

-

Islam, M., et al. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. DergiPark. Available at: [Link]

-

Spanevello, R. A., et al. (1995). Improved Synthesis of Methyl 4,6-O-Benzylidene-3-Cyano-2,3-Dideoxy-alpha-D-Erythro-Hex-2-Enopyranoside And Methyl 4,6-O-Benzylidene-2,3-Dideoxy-3-C-Formyl-alpha-D-Erythro-Hex-2-Eno-pyranoside. ResearchGate. Available at: [Link]

-

Crich, D. (2010). Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. PubMed Central. Available at: [Link]

-

Organic Synthesis. Protecting Groups. Available at: [Link]

-

Borrachero, P., et al. (1998). Synthesis and x-ray crystallographic analysis of 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hexopyranosyl cyanide. PubMed. Available at: [Link]

-

Rönnols, J., & Ståhle, L. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. PubMed. Available at: [Link]

-

SpectraBase. 4,6-O-Benzylidene-D-allal. Available at: [Link]

Sources

- 1. 3-O-benzoyl-4,6;4',6'-di-O-benzylidene-2,2'-dideoxy,alpha,alpha-ribo- trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Stereoselective Shi-type epoxidation with 3-oxo-4,6-O-benzylidene pyranoside catalysts: unveiling the role of carbohydrate skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE(3162-96-7) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. (+)-(4,6-O-Benzylidene)methyl-a- D -glucopyranoside 97 3162-96-7 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of 4,6-O-Benzylidene-D-glucopyranose

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,6-O-benzylidene-D-glucopyranose and its corresponding methyl glycosides. Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of spectral assignments, the influence of stereochemistry on chemical shifts, and the conformational dynamics dictated by the rigid benzylidene acetal. The protocols and interpretations presented herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability.

Structural Overview and Conformational Implications

4,6-O-benzylidene-D-glucopyranose is a protected derivative of D-glucose where the hydroxyl groups at the C4 and C6 positions are constrained within a 1,3-dioxane ring formed with benzaldehyde. This structural modification imparts significant conformational rigidity to the pyranose ring system. The bulky benzylidene group locks the C5-C6 bond, restricting its rotation and influencing the overall chair conformation of the glucopyranose ring. This conformational constraint is a key determinant of the chemical environment of each proton and carbon atom, leading to characteristic and predictable NMR spectral features. In solution, 4,6-O-benzylidene-D-glucopyranose exists as an equilibrium mixture of its α and β anomers, which are distinguishable by NMR spectroscopy, particularly by the chemical shift and coupling constant of the anomeric proton (H-1).[1]

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are critical parameters for the structural elucidation of carbohydrate derivatives. The following tables summarize the ¹H and ¹³C NMR data for 4,6-O-benzylidene-D-glucopyranose and its methyl α- and β-glycosides. The data are compiled from various authoritative sources and represent typical values observed in common deuterated solvents such as DMSO-d₆ or CDCl₃.

NMR Data for 4,6-O-Benzylidene-D-glucopyranose

The presence of a free anomeric hydroxyl group results in an equilibrium of α and β anomers in solution.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for 4,6-O-Benzylidene-D-glucopyranose [1]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyranose Ring | ||

| 1 (α) | ~5.0-5.2 | ~92-94 |

| 1 (β) | ~4.5-4.7 | ~97-99 |

| 2 | ~3.2-3.5 | ~72-74 |

| 3 | ~3.5-3.8 | ~73-75 |

| 4 | ~3.4-3.6 | ~80-82 |

| 5 | ~3.6-3.9 | ~70-72 |

| 6a (axial) | ~3.7-3.9 | ~68-70 |

| 6b (equatorial) | ~4.2-4.4 | |

| Benzylidene Group | ||

| Ph-CH | ~5.5-5.7 | ~101-103 |

| Phenyl C (ipso) | ~137-139 | |

| Phenyl C (ortho) | ~7.4-7.6 | ~126-128 |

| Phenyl C (meta) | ~7.3-7.5 | ~128-130 |

| Phenyl C (para) | ~7.3-7.5 | ~129-131 |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

NMR Data for Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyranose Ring | ||

| 1 | ~4.8-5.0 | ~99-101 |

| 2 | ~3.5-3.7 | ~72-74 |

| 3 | ~3.8-4.0 | ~73-75 |

| 4 | ~3.6-3.8 | ~80-82 |

| 5 | ~3.9-4.1 | ~62-64 |

| 6a (axial) | ~3.7-3.9 | ~68-70 |

| 6b (equatorial) | ~4.2-4.4 | |

| Aglycone | ||

| OCH₃ | ~3.4 | ~55-57 |

| Benzylidene Group | ||

| Ph-CH | ~5.5-5.6 | ~101-103 |

| Phenyl C (ipso) | ~137-139 | |

| Phenyl C (ortho) | ~7.4-7.6 | ~126-128 |

| Phenyl C (meta) | ~7.3-7.5 | ~128-130 |

| Phenyl C (para) | ~7.3-7.5 | ~129-131 |

NMR Data for Methyl 4,6-O-Benzylidene-β-D-glucopyranoside

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl 4,6-O-Benzylidene-β-D-glucopyranoside

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyranose Ring | ||

| 1 | ~4.3-4.5 | ~103-105 |

| 2 | ~3.2-3.4 | ~73-75 |

| 3 | ~3.5-3.7 | ~74-76 |

| 4 | ~3.4-3.6 | ~80-82 |

| 5 | ~3.4-3.6 | ~66-68 |

| 6a (axial) | ~3.7-3.9 | ~68-70 |

| 6b (equatorial) | ~4.3-4.5 | |

| Aglycone | ||

| OCH₃ | ~3.5-3.6 | ~56-58 |

| Benzylidene Group | ||

| Ph-CH | ~5.5-5.6 | ~101-103 |

| Phenyl C (ipso) | ~137-139 | |

| Phenyl C (ortho) | ~7.4-7.6 | ~126-128 |

| Phenyl C (meta) | ~7.3-7.5 | ~128-130 |

| Phenyl C (para) | ~7.3-7.5 | ~129-131 |

Key Spectral Features and Interpretation

The interpretation of the NMR spectra of 4,6-O-benzylidene-D-glucopyranose and its derivatives relies on understanding the influence of the rigid acetal ring on the chemical shifts and coupling constants of the pyranose ring protons and carbons.

Anomeric Proton and Carbon

The anomeric proton (H-1) is a key diagnostic signal. In the α-anomer, H-1 is in an axial orientation and typically resonates further downfield (~4.8-5.2 ppm) with a smaller coupling constant (³J(H-1, H-2) ≈ 3-4 Hz) compared to the β-anomer, where H-1 is equatorial and appears more upfield (~4.3-4.7 ppm) with a larger coupling constant (³J(H-1, H-2) ≈ 7-8 Hz). The corresponding anomeric carbon (C-1) also shows a distinct chemical shift, with the α-anomer appearing at a higher field (~92-101 ppm) than the β-anomer (~97-105 ppm).

Benzylidene Acetal Protons and Carbons

The methine proton of the benzylidene group (PhCH) gives a characteristic singlet in the ¹H NMR spectrum, typically between 5.5 and 5.7 ppm. The acetal carbon (PhCH) resonates at approximately 101-103 ppm in the ¹³C NMR spectrum. The aromatic protons of the phenyl group appear in the range of 7.3-7.6 ppm, while the aromatic carbons resonate between 126 and 139 ppm.

Pyranose Ring Protons and Carbons

The rigid 1,3-dioxane ring formed by the benzylidene group significantly influences the chemical shifts of H-4, H-5, and H-6. H-4 is part of the fused ring system, and its chemical shift is sensitive to the overall conformation. The protons on C-6 (H-6a and H-6b) become diastereotopic and exhibit distinct chemical shifts and coupling constants to H-5.

Caption: Influence of the 4,6-O-benzylidene group on pyranose conformation and NMR parameters.

Experimental Protocols

Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

A common and efficient method for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside is the reaction of methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or camphor-10-sulfonic acid, in an anhydrous solvent like dimethylformamide (DMF).[2]

Step-by-Step Methodology:

-

Suspend methyl α-D-glucopyranoside in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-TsOH.

-

Heat the reaction mixture under reduced pressure to remove the methanol byproduct, driving the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Synthetic workflow for methyl 4,6-O-benzylidene-α-D-glucopyranoside.

NMR Sample Preparation and Data Acquisition

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

-

For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Process the acquired data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Conclusion

The ¹H and ¹³C NMR spectra of 4,6-O-benzylidene-D-glucopyranose and its derivatives provide a wealth of structural information. The characteristic chemical shifts and coupling constants, particularly of the anomeric and benzylidene acetal protons, allow for unambiguous identification and conformational analysis. The rigid nature of the benzylidene protecting group simplifies the conformational landscape, leading to well-resolved and interpretable spectra. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of protected carbohydrates, facilitating the confident structural elucidation of these important molecules.

References

-

Dais, P., Fainos, G., & Perlin, A. S. (1995). 4,6-O-benzylidene-D-glucopyranose and its sodium salt: new data on their preparation and properties. Carbohydrate Research, 278(1), 43-57. [Link]

-

Kawsar, S. M. A., et al. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 855-866. [Link]

-

SpectraBase. (n.d.). 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE. Retrieved from [Link]

-

Crich, D., & Vinogradova, O. (2006). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. The Journal of organic chemistry, 71(22), 8473–8480. [Link]

-

PubChem. (n.d.). Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

-

Crich, D., & Li, H. (2007). 4,6-O-benzylidene-directed beta-mannopyranosylation and alpha-glucopyranosylation: the 2-deoxy-2-fluoro and 3-deoxy-3-fluoro series of donors and the importance of the O2-C2-C3-O3 interaction. The Journal of organic chemistry, 72(5), 1681–1690. [Link]

-

SpectraBase. (n.d.). Methyl-4,6-O-benzylidene.alpha.-D-glucopyranoside. Retrieved from [Link]

- Kawsar, S. M. A., et al. (2015). Synthesis And Characterization Of Methyl 4, 6-O-Enzylidene- Α-D-Glucopyranoside Derivatives. International Journal of Scientific & Technology Research, 4(8), 2277-8616.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003498). Retrieved from [Link]

-

Wu, X., et al. (2011). Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(41), 16472–16483. [Link]

Sources

A Technical Guide to Benzylidene-Protected Hexopyranoses: Identification, Synthesis, and Application

Abstract

This technical guide addresses the nomenclature, synthesis, and application of 4,6-O-benzylidene protected hexopyranoses, a critical class of intermediates in synthetic carbohydrate chemistry and drug development. It clarifies the ambiguity surrounding the term "4,6-O-benzylidene-D-threo-hexopyranose" and focuses on the most scientifically relevant and widely utilized isomers derived from D-glucose, D-galactose, and D-mannose. This document provides researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic use of the benzylidene acetal as a protecting group. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower scientists in the design and execution of complex glycosylation and derivatization strategies.

Introduction and Nomenclature Clarification

In synthetic organic chemistry, precision in nomenclature is paramount for reproducibility and clarity. The query for "this compound" presents a nomenclatural ambiguity. The term "threo" is typically used to describe the relative stereochemistry of two adjacent chiral centers, which is insufficient to define the absolute configuration of the five stereocenters in a hexopyranose ring.

The PubChem database does list a compound with the name "this compound" under CAS number 97232-16-1.[1][2] However, it also lists "4,6-O-Benzylidene-glucopyranose" and "4,6-O-(Phenylmethylene)-D-glucopyranose" as synonyms for this same entry.[1] This highlights that the "threo" designation is a non-standard and potentially confusing descriptor in this context. The standard and unambiguous method for naming such compounds relies on the trivial name of the parent monosaccharide (e.g., glucose, galactose, mannose), which definitively establishes the stereochemistry.

This guide will therefore focus on the three most common and synthetically important diastereomers:

-

4,6-O-Benzylidene-D-glucopyranose

-

4,6-O-Benzylidene-D-galactopyranose

-

4,6-O-Benzylidene-D-mannopyranose

These compounds are foundational building blocks in glycochemistry, serving as rigid scaffolds that allow for regioselective manipulation of the remaining hydroxyl groups at the C-2 and C-3 positions.

Core Compound Identification and Properties

The benzylidene acetal protecting group is installed by reacting the parent sugar with benzaldehyde. This reaction shows a strong thermodynamic preference for forming a six-membered ring across the primary hydroxyl group (C-6) and the equatorial C-4 hydroxyl group. This inherent selectivity is a cornerstone of its utility.

Below is a summary of the key identifiers and physical properties for the primary isomers of interest.

| Compound Name | Parent Sugar | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| 4,6-O-Benzylidene-D-glucopyranose | D-Glucose | 30688-66-5[3][4][5] | C₁₃H₁₆O₆[3][4] | 268.26 g/mol [3] | 183-186[3] |

| 4,6-O-Benzylidene-D-galactopyranose | D-Galactose | 3006-41-5[6][7][8][9] | C₁₃H₁₆O₆[6][8] | 268.26 g/mol | Not specified |

| 4,6-O-Benzylidene-D-mannose | D-Mannose | Not Available | C₁₃H₁₆O₆[10] | 268.26 g/mol [10] | Not specified |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl α-D-glucopyranoside | 3162-96-7[11][12][13] | C₁₄H₁₈O₆[11][12] | 282.29 g/mol [11][12] | 164-165[11] |

| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Methyl α-D-mannopyranoside | 4148-58-7[14] | C₁₄H₁₈O₆[14] | 282.29 g/mol [14] | 144-145[14] |

Note: The free anomeric form of 4,6-O-benzylidene-D-mannose is less common commercially than its glycoside derivatives.

Synthesis and Mechanistic Considerations

The formation of the 4,6-O-benzylidene acetal is a classic example of thermodynamically controlled protection. The reaction proceeds via acid catalysis, typically using a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid.

General Synthesis Workflow

The general workflow for synthesizing these protected sugars is conceptually straightforward, involving the reaction of the parent monosaccharide with benzaldehyde in the presence of an acid catalyst.

Caption: General workflow for benzylidene acetal formation.

Detailed Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol is adapted from established procedures and provides a reliable method for preparing a common and useful derivative.[15][16]

Materials:

-

Methyl α-D-glucopyranoside (1 mole equivalent)

-

Benzaldehyde (approx. 2.5 mL per gram of sugar)

-

Anhydrous Zinc Chloride (fused and powdered, approx. 0.75 g per gram of sugar)

-

Water (for workup)

-

Hexane (for washing)

Procedure:

-

Reaction Setup: In a suitable flask, combine methyl α-D-glucopyranoside, freshly fused and powdered zinc chloride, and benzaldehyde.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically monitored by TLC and can take 24-48 hours to reach completion. The mixture will become a thick, pale-yellow slurry.

-

Workup and Precipitation: Pour the reaction mixture slowly into a large volume of cold water while stirring. A white solid will precipitate. Continue stirring for 10-15 minutes.

-

Purification: Add hexane to the aqueous mixture and stir for an additional 30 minutes. This helps to extract any unreacted benzaldehyde.

-

Isolation: Filter the solid product, wash thoroughly with water and then with hexane, and dry under vacuum to yield the pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Causality and Insights:

-

Why Anhydrous ZnCl₂? The Lewis acid activates the carbonyl group of benzaldehyde, making it more electrophilic. Water must be rigorously excluded as it would compete with the sugar's hydroxyl groups and deactivate the catalyst.

-

Why the 4,6-position? The formation of a six-membered 1,3-dioxane ring between the C-4 and C-6 hydroxyls is thermodynamically more stable than other possible acetals (e.g., a seven-membered ring between C-3 and C-4). This selectivity is the primary reason for the protecting group's utility.

Applications in Research and Drug Development

The primary role of the 4,6-O-benzylidene group is to mask the C-4 and C-6 hydroxyls, thereby enabling selective chemistry at C-2 and C-3. This strategy is fundamental to the synthesis of complex carbohydrates, glycosides, and carbohydrate-based drugs.[17]

Strategic Derivatization

With the C-4 and C-6 positions blocked, the C-2 and C-3 hydroxyls are available for various transformations.

Caption: Selective derivatization pathways enabled by 4,6-O-benzylidene protection.

This selective protection allows for the synthesis of building blocks for oligosaccharides, glycoconjugates, and nucleoside analogues. For instance, the synthesis of di- and trisaccharides often relies on a "disarmed" glycosyl donor, which can be prepared from a 2,3-di-O-acyl-4,6-O-benzylidene-protected sugar.

Deprotection and Further Transformation

The benzylidene acetal is stable to most reaction conditions but can be readily removed when desired. The most common method is catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the acetal to regenerate the diol and produces toluene as a byproduct.[18] This orthogonality makes it an excellent choice in multi-step synthetic campaigns.

Biological Activity

While primarily used as a synthetic intermediate, some benzylidene derivatives of sugars have been investigated for their own biological properties. For example, certain benzaldehyde derivatives have been explored for potential anticancer effects.[5][19]

Conclusion

The 4,6-O-benzylidene acetal is an indispensable tool in the arsenal of the synthetic carbohydrate chemist. Its ease of installation, inherent regioselectivity for the 4,6-hydroxyls, and robust stability, coupled with reliable methods for its removal, make it a cornerstone protecting group. By clarifying the initial nomenclatural ambiguity and providing a detailed overview of the synthesis and application of the key D-gluco, D-galacto, and D-manno isomers, this guide serves as a practical resource for scientists engaged in the synthesis of complex molecules for research and drug development.

References

-

4,6-O-BENZYLIDENE-D-GALACTOSE|3006-41-5 - MOLBASE Encyclopedia. MOLBASE. Available at: [Link]

-

4,6-O-BENZYLIDENE-D-GALACTOSE CAS#: 3006-41-5; ChemWhat Code: 94668. ChemWhat. Available at: [Link]

-

Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside | Journal of Chemical Education - ACS Publications. ACS Publications. Available at: [Link]

-

Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - NIH. National Institutes of Health. Available at: [Link]

-

This compound | C13H16O6 | CID 45038285 - PubChem. PubChem. Available at: [Link]

-

A facile synthesis of 4,6-O-benzylidene glucal | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | C14H18O6 | CID 11822086 - PubChem. PubChem. Available at: [Link]

-

Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization - DergiPark. DergiPark. Available at: [Link]

Sources

- 1. This compound | C13H16O6 | CID 45038285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. echemi.com [echemi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 4,6-O-BENZYLIDENE-D-GLUCOPYRANOSE | 30688-66-5 [chemicalbook.com]

- 6. molbase.com [molbase.com]

- 7. chemwhat.com [chemwhat.com]

- 8. scbt.com [scbt.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. biosynth.com [biosynth.com]

- 11. (+)-(4,6-O-亚苄基)甲基-α-D-吡喃葡萄糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | C14H18O6 | CID 11822086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. synthose.com [synthose.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

starting materials for 4,6-O-benzylidene acetal formation

An In-depth Technical Guide to the Starting Materials for 4,6-O-Benzylidene Acetal Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,6-O-benzylidene acetal is a cornerstone protecting group in carbohydrate chemistry, prized for its robust nature under a variety of reaction conditions and its susceptibility to selective cleavage. Its formation is a critical step in the multistep synthesis of complex oligosaccharides and glycoconjugates. This guide provides a comprehensive examination of the requisite starting materials for the formation of 4,6-O-benzylidene acetals, with a particular focus on the diol substrate, the benzaldehyde source, and the catalytic systems that drive this pivotal transformation. By delving into the mechanistic underpinnings and practical considerations of these components, this document aims to equip researchers with the knowledge to make informed, effective decisions in their synthetic endeavors.

The Strategic Importance of the 4,6-O-Benzylidene Acetal

In the intricate world of carbohydrate synthesis, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity.[1] The 4,6-O-benzylidene acetal has long been a favored choice for the simultaneous protection of the C4 and C6 hydroxyl groups of pyranosides.[1] This cyclic acetal imparts conformational rigidity to the pyranose ring and is stable under a wide range of conditions, including basic, nucleophilic, and some oxidative and reductive environments.[2]

A key advantage of the benzylidene acetal is the potential for its regioselective reductive opening to furnish either a free 4-OH with a 6-O-benzyl ether or a free 6-OH with a 4-O-benzyl ether, depending on the chosen reagents and reaction conditions.[3][4] This versatility provides a powerful tool for the divergent synthesis of complex carbohydrate structures.

Core Starting Materials: A Triumvirate for Acetalization

The formation of a 4,6-O-benzylidene acetal is fundamentally an acid-catalyzed reaction between a suitable diol, a benzaldehyde equivalent, and a catalyst. The judicious selection of each of these components is critical for achieving high yields and purity of the desired product.

The Diol Substrate: The Carbohydrate Scaffold

The primary substrate for this reaction is a pyranoside possessing cis- or trans-vicinal diols. In the context of 4,6-O-benzylidene acetal formation, the most common substrates are hexopyranosides such as derivatives of glucose, galactose, and mannose, which contain a 1,3-diol system between the C4 and C6 hydroxyl groups.

A quintessential example is the use of methyl α-D-glucopyranoside as a starting material.[5][6] This readily available and inexpensive monosaccharide serves as an excellent scaffold to illustrate the principles of 4,6-O-benzylidene acetal formation.

Diagram 1: Generalized Structure of a Hexopyranoside Substrate

Caption: The acid-catalyzed mechanism for the formation of the 4,6-O-benzylidene acetal.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of benzaldehyde (or its dimethyl acetal), making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The C6 hydroxyl group of the pyranoside acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Protonation and Elimination of Water: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The C4 hydroxyl group then acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form the six-membered dioxane ring.

-

Deprotonation: Finally, a base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed ether oxygen to yield the neutral 4,6-O-benzylidene acetal and regenerate the acid catalyst.

Experimental Protocol: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside

The following protocols are illustrative examples of the synthesis of a common 4,6-O-benzylidene acetal.

Protocol 1: Using Benzaldehyde and Zinc Chloride

[5]

Diagram 3: Experimental Workflow for Protocol 1

Caption: Workflow for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside using ZnCl₂.

Materials:

-

Methyl α-D-glucopyranoside

-

Freshly fused and powdered zinc chloride

-

Benzaldehyde ("practical" grade)

-

Water

-

Hexane

-

Chloroform

-

Ether

Procedure:

-

A mixture of methyl α-D-glucopyranoside (e.g., 60 g, 0.31 mol), freshly fused and powdered zinc chloride (e.g., 45 g), and benzaldehyde (e.g., 150 mL) is stirred at room temperature for 48 hours. [5]2. The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into cold water (e.g., 1.25 L).

-

The mixture is stirred for an additional 10 minutes and then refrigerated overnight. [5]4. Hexane (e.g., 75 mL) is added, and the mixture is stirred for 30 minutes to aid in the removal of excess benzaldehyde. [5]5. The product is collected by filtration, washed with cold water, and dried under vacuum at room temperature overnight. [5]6. Recrystallization from chloroform–ether affords the pure methyl 4,6-O-benzylidene-α-D-glucopyranoside. [5]

Protocol 2: Using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂

[1] Materials:

-

Diol substrate (e.g., methyl α-D-glucopyranoside)

-

Benzaldehyde dimethyl acetal

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Acetonitrile

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diol substrate (1 mmol) in acetonitrile (10 mL). If the diol is not fully soluble, sonication can be beneficial. [1]2. Add benzaldehyde dimethyl acetal (1.2 mmol). [1]3. Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture. [1]4. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour. [1]5. Upon completion, quench the reaction by adding triethylamine (0.2 mmol) to neutralize the catalyst. [1]6. The product can be purified directly by silica gel column chromatography without an aqueous work-up. [1]

Conclusion

The successful formation of a 4,6-O-benzylidene acetal hinges on the careful selection of the starting materials. A thorough understanding of the diol substrate, the benzaldehyde source, and the catalytic system is essential for achieving high yields and purity. While traditional methods using zinc chloride and benzaldehyde are robust, modern catalysts such as copper(II) triflate offer significantly faster reaction times and milder conditions. By leveraging the information presented in this guide, researchers and drug development professionals can confidently navigate the synthesis of these crucial protected carbohydrate intermediates, paving the way for the efficient construction of complex glycans.

References

- Xia, J., & Hui, Y. (1996). A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars.

- Reddy, K. K., & Kumar, K. A. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 1419–1422.

- Reddy, K. K., & Kumar, K. A. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 1419–1422.

- Tanaka, H., et al. (2009). Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate. Letters in Organic Chemistry, 6(1), 74-76.

- Greve, R. D., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(20), 3656–3660.

- Hanessian, S., & Plessas, N. R. (1969). The reaction of N-bromosuccinimide on benzylidene acetals. A new synthesis of 6-bromo-6-deoxyhexopyranosides. The Journal of Organic Chemistry, 34(4), 1035–1044.

- Kovác, P. (1996). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside.

- Ohlin, M., et al. (2010). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 75(15), 5049–5057.

- Fraser-Reid, B., et al. (2008). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. The Journal of Organic Chemistry, 73(17), 6695–6704.

- Manabe, S. (2021). Benzylidene protection of diol. In Glycoscience Protocols (pp. 1-3). Springer US.

- Ohlin, M., et al. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects.

- BenchChem. (2025). Application Notes and Protocols for the Protection of Diols.

- Kéki, S., et al. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(15), 4634.

- BenchChem. (2025). Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis.

- Organic Chemistry Portal. (n.d.). Benzylidene Acetals.

- Das, S. K., & Mallet, J. M. (1998). A facile synthesis of 4,6-O-benzylidene glucal. Tetrahedron Letters, 39(48), 8849-8850.

- Al-Masum, M., & Tuhin, M. O. F. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 827-836.

- Wang, C., et al. (2015). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. The Journal of Organic Chemistry, 80(10), 5048–5056.

- Kovác, P. (1996). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside.

- Roy, B., & Mukhopadhyay, B. (2018). Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives.

- Demchenko, A. V. (2008). Stereoselective Glycosylation.

- Ohlin, M., et al. (2011). Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects.

Sources

- 1. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Benzylidene Acetal Formation on Pyranosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene acetals are indispensable protecting groups in the nuanced field of carbohydrate chemistry, prized for their role in the regioselective functionalization of polyhydroxylated structures like pyranosides.[1][2][3] This guide provides a comprehensive exploration of the mechanistic underpinnings of benzylidene acetal formation on pyranosides. We will dissect the acid-catalyzed reaction pathway, delve into the critical factors governing regioselectivity—particularly the preferential formation of the 4,6-O-benzylidene acetal—and examine the interplay between kinetic and thermodynamic control that dictates product distribution. By synthesizing established principles with practical, field-proven insights, this document aims to equip researchers with the foundational knowledge to strategically employ benzylidene acetals in complex synthetic endeavors, including drug development.

Introduction: The Strategic Importance of Benzylidene Acetals in Carbohydrate Synthesis

Carbohydrates, with their multiple hydroxyl groups of similar reactivity, present a formidable challenge in synthetic organic chemistry.[2] The ability to selectively protect specific hydroxyl groups is paramount for the controlled synthesis of complex oligosaccharides and glycoconjugates.[1][2] Among the arsenal of protecting groups, the benzylidene acetal stands out for its utility in simultaneously protecting 1,3-diols, most notably the 4- and 6-hydroxyl groups of pyranosides.[2][4]

The formation of a six-membered ring by the benzylidene acetal imparts conformational rigidity to the pyranoside ring, which can influence the stereochemical outcome of subsequent glycosylation reactions.[5][6] Furthermore, the benzylidene acetal is amenable to regioselective reductive opening, providing a pathway to selectively liberate either the 4-OH or 6-OH group, a feature of immense synthetic value.[7][8][9] This guide will illuminate the mechanistic principles that govern the formation of these crucial intermediates.

The Core Mechanism: An Acid-Catalyzed Pathway

The formation of a benzylidene acetal from a pyranoside and benzaldehyde (or a benzaldehyde equivalent like benzaldehyde dimethyl acetal) is an acid-catalyzed process.[4][10][11] The reaction proceeds through a series of equilibrium steps, ultimately leading to the formation of a cyclic acetal and water.[12] Driving the reaction to completion often necessitates the removal of water, for instance, through azeotropic distillation with a Dean-Stark apparatus or the use of a dehydrating agent.[12]

The generally accepted mechanism can be broken down into the following key stages:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 10-camphorsulfonic acid (CSA), or a Lewis acid like Cu(OTf)₂).[4][12][13][14] This protonation enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack and Hemiacetal Formation: A hydroxyl group from the pyranoside, acting as a nucleophile, attacks the activated carbonyl carbon.[11][13][14] This results in the formation of a tetrahedral intermediate, which, after deprotonation, yields a hemiacetal.[13][14]

-

Protonation of the Hemiacetal Hydroxyl Group: The newly formed hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).[10][12]

-

Formation of an Oxocarbenium Ion: The departure of a water molecule generates a resonance-stabilized oxocarbenium ion.[12]

-

Intramolecular Cyclization: A second hydroxyl group from the pyranoside attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion.[15]

-

Deprotonation and Acetal Formation: The final step involves the deprotonation of the resulting oxonium ion to yield the neutral cyclic benzylidene acetal and regenerate the acid catalyst.[13]

Figure 1: Generalized mechanism of benzylidene acetal formation.

Regioselectivity: The Predominance of the 4,6-O-Benzylidene Acetal

A hallmark of the benzylidenation of hexopyranosides, such as glucose and mannose, is the pronounced preference for the formation of the 4,6-O-benzylidene acetal.[2] This regioselectivity is a consequence of both kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control

The concepts of kinetic and thermodynamic control are crucial for understanding the product distribution in competing reactions.[16][17]

-

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate.[18][19] The rate of formation is determined by the activation energy of the reaction; a lower activation energy leads to a faster reaction.[17][18]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for an equilibrium to be established.[19][20] Under these conditions, the most stable product (the thermodynamic product) will be the major product.[16][17][19]

In the context of benzylidene acetal formation on pyranosides, the initial formation of various acetals, including five-membered (e.g., 2,3-O-benzylidene) and seven-membered rings, is possible. However, the six-membered 4,6-O-benzylidene acetal is generally the most thermodynamically stable product.

The formation of a six-membered ring involving the primary 6-hydroxyl group and the secondary 4-hydroxyl group is favored over other possibilities due to the inherent stability of six-membered rings compared to five- or seven-membered rings in this context. The resulting bicyclic system, with the pyranoside ring and the newly formed 1,3-dioxane ring, adopts a stable chair-chair conformation.

Figure 2: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

Factors Influencing Regioselectivity

While the 4,6-O-benzylidene acetal is often the major product, the regioselectivity can be influenced by several factors:

-

The Carbohydrate Substrate: The stereochemistry of the hydroxyl groups on the pyranoside ring plays a significant role. For instance, in glucopyranosides, the equatorial orientation of the 4-OH and the flexibility of the C5-C6 bond readily allow for the formation of the six-membered ring.

-

Reaction Conditions: As discussed, temperature and reaction time are critical. Higher temperatures and longer reaction times favor the formation of the thermodynamically more stable 4,6-O-acetal.

-

Catalyst: The choice of acid catalyst can also influence the outcome. While Brønsted acids like p-TsOH and CSA are commonly used, Lewis acids such as copper(II) triflate have been shown to be efficient catalysts for this transformation.[4]

Experimental Protocols

The following protocols provide standardized procedures for the formation of benzylidene acetals on pyranosides.

Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside

This procedure is a classic example of benzylidene acetal formation.[21][22][23]

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal[23]

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or 10-camphorsulfonic acid (CSA)[23]

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF, add benzaldehyde dimethyl acetal (1.2-1.5 eq).[23]

-

Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 eq).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired product.

Data Summary:

| Substrate | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

| Salicin | Benzaldehyde dimethyl acetal | p-TsOH·H₂O | DMF | 80 °C, 2 h | 63% | |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | CSA | DMF | 50 °C, 6 h | 76% | [23] |

Characterization

The formation of the benzylidene acetal can be confirmed by standard spectroscopic techniques:

-

¹H NMR: The appearance of a characteristic singlet for the acetal proton (PhCH(OR)₂) typically between δ 5.5 and 6.0 ppm, and signals corresponding to the phenyl group protons are indicative of product formation.[23]

-

¹³C NMR: The appearance of a signal for the acetal carbon around 100-105 ppm.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

The formation of benzylidene acetals on pyranosides is a cornerstone of synthetic carbohydrate chemistry. A thorough understanding of the underlying acid-catalyzed mechanism, coupled with an appreciation for the principles of kinetic and thermodynamic control, empowers researchers to strategically protect pyranosides and unlock pathways to complex carbohydrate structures. The preferential formation of the thermodynamically stable 4,6-O-benzylidene acetal provides a reliable and efficient means to differentiate the hydroxyl groups of pyranosides, paving the way for their application in the synthesis of biologically active molecules and novel therapeutics.

References

-

Chemistry LibreTexts. (2023, January 4). 16.4: Acetal Formation. Retrieved from [Link]

-

Ciufolini, M. A., & Zutter, U. (n.d.). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium. Retrieved from [Link]

-

Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

-

PubMed. (n.d.). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications. Retrieved from [Link]

-

RSC Publishing. (2020, August 28). 3.1.17. Cyclic Acetals for Regioselective Protection in Carbohydrate Synthesis: A Comparative Experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. Retrieved from [Link]

-

NIH. (n.d.). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Retrieved from [Link]

-

PubMed. (2008, October 13). Regioselective Ring Opening of Benzylidene Acetal Protecting Group(s) of Hexopyranoside Derivatives by DIBAL-H. Retrieved from [Link]

-

ScienceDirect. (2019, April 21). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

-

Wiley Online Library. (n.d.). A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylidene acetal. Retrieved from [Link]

-

NCBI Bookshelf. (2021, September 30). Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

ACS Publications. (n.d.). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education. Retrieved from [Link]

-

PubMed. (2011, September 6). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Retrieved from [Link]

-

NCBI Bookshelf. (2021, October 6). Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Retrieved from [Link]

-

DergiPark. (2019, September 15). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

ACS Publications. (n.d.). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry. Retrieved from [Link]

-

YouTube. (2020, October 27). Kinetic Control vs. Thermodynamic Control. Retrieved from [Link]

-

Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 4. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Acetal - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 17. jackwestin.com [jackwestin.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Stereochemistry of 4,6-O-Benzylidene-D-hexopyranoses

Audience: Researchers, scientists, and drug development professionals.

Introduction